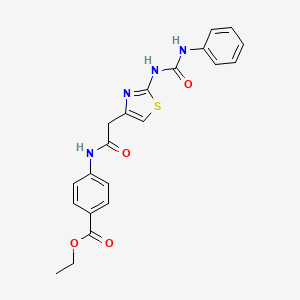

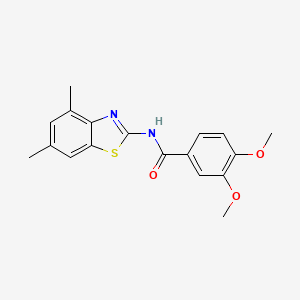

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves benzoylation processes, utilizing specific benzoyl chloride derivatives and aminobenzothiazoles. For instance, the synthesis of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide followed a similar approach, indicating a method potentially applicable for synthesizing the target compound (Prabukanthan et al., 2020).

Molecular Structure Analysis

Crystallographic and spectroscopic analyses are critical for understanding the molecular structure. N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide was characterized by X-ray diffraction, revealing a triclinic system with a P-1 space group, and further supported by FT-IR and NMR spectroscopy. These techniques provide a foundation for analyzing the molecular structure of similar compounds (Prabukanthan et al., 2020).

Chemical Reactions and Properties

Chemical properties of heterocyclic compounds like N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can be inferred from related studies. These compounds often undergo reactions that exploit the reactivity of the benzothiazole and benzamide groups, including metal-catalyzed C-H bond functionalization, indicating their utility in synthetic chemistry (Al Mamari et al., 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal formation are pivotal. The compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide demonstrated specific crystal growth patterns and thermal stability up to 160°C, providing insights into the physical characteristics expected of similar benzothiazole derivatives (Prabukanthan et al., 2020).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are crucial for understanding the behavior of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide . Studies on similar compounds have shown varied reactivity towards cyclooxygenase enzymes and potential for SHG efficiency, suggesting avenues for exploring the chemical properties of the target compound (Al-Hourani et al., 2016; Prabukanthan et al., 2020).

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, such as those related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, have been studied for their corrosion inhibiting properties. Hu et al. (2016) explored two such derivatives as corrosion inhibitors for carbon steel in HCl solution, showing high inhibition efficiency (Hu et al., 2016).

Antimicrobial Activity

Jagtap et al. (2010) synthesized novel compounds related to benzothiazole and evaluated them for antimicrobial activities. They found these compounds to be effective against a range of microorganisms (Jagtap et al., 2010).

Antioxidant Studies

Ahmad et al. (2012) conducted a study on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, showing these compounds possess moderate to significant radical scavenging activity (Ahmad et al., 2012).

Antitumor Activity

Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and tested them for antitumor activity, with some compounds showing considerable effectiveness against cancer cell lines (Yurttaş et al., 2015).

Antiproliferative Activity

Corbo et al. (2016) studied a series of N-1,3-benzothiazol-2-ylbenzamide derivatives for antiproliferative activity on cancer cell lines, finding significant inhibitory effects on cell growth (Corbo et al., 2016).

Synthesis of Novel Heterocycles

Darweesh et al. (2016) utilized benzothiazole derivatives to synthesize novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, demonstrating the utility of these compounds in creating new heterocyclic compounds (Darweesh et al., 2016).

properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-10-7-11(2)16-15(8-10)24-18(19-16)20-17(21)12-5-6-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZZIPSTWXYXLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B2492616.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)

![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)